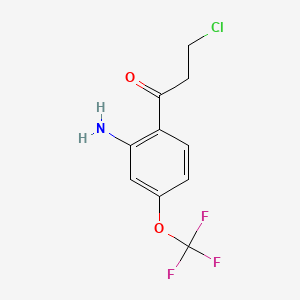![molecular formula C8H8N4O4 B14056769 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide CAS No. 111317-16-9](/img/structure/B14056769.png)
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinecarboxamide group attached to a phenyl ring substituted with hydroxy and nitro groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its derivatives may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzylamine
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
- 2-(2-Hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane-5
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry.
Propiedades
Número CAS |
111317-16-9 |
|---|---|
Fórmula molecular |
C8H8N4O4 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
[(2-hydroxy-5-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-4-5-3-6(12(15)16)1-2-7(5)13/h1-4,13H,(H3,9,11,14) |
Clave InChI |
TVRPWEXMVFATFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)


![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)










